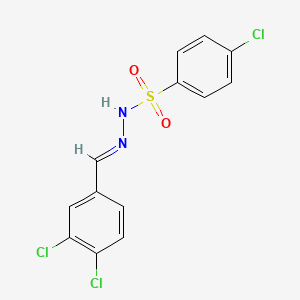

4-chloro-N'-(3,4-dichlorobenzylidene)benzenesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to "4-chloro-N'-(3,4-dichlorobenzylidene)benzenesulfonohydrazide" often involves condensation reactions between chlorobenzaldehyde derivatives and benzenesulfonylhydrazine in various conditions, leading to compounds that exhibit specific crystalline structures and are characterized using spectroscopic techniques such as NMR, IR, and X-ray diffraction (Asiri et al., 2018).

Molecular Structure Analysis

Crystal structure and Hirshfeld surface analysis have revealed the structural and supramolecular features of (E)-N′-(benzylidene)-4-chlorobenzenesulfonohydrazide and its derivatives. These analyses have shown the effect of substitution on these compounds, providing insights into their crystal packing and molecular interactions (Salian et al., 2018).

Chemical Reactions and Properties

The chemical properties of such compounds can be influenced by their structure, with N'-chlorobenzylidene derivatives being utilized in the development of selective heavy metal ion sensors. This application underscores the reactivity of these compounds towards specific ions, showcasing their chemical utility beyond mere structural interest (Asiri et al., 2018).

Physical Properties Analysis

The physical properties, including the stability and solubility of these compounds, can be inferred from their crystal structures and the types of intermolecular interactions present. For example, studies have shown that derivatives of 4-chloro-N'-(3,4-dichlorobenzylidene)benzenesulfonohydrazide possess distinct melting points, solubilities, and crystalline forms based on the substituents and the conditions under which they are synthesized and analyzed (Salian et al., 2018).

Chemical Properties Analysis

Chemical properties such as reactivity with other compounds, potential as a precursor for further chemical modifications, and the ability to form complexes with metals can be deduced from the functional groups present in the molecule. For instance, the sulfonylhydrazide group in these compounds plays a crucial role in their reactivity and the formation of complexes with metal ions, which is essential for applications in sensing and catalysis (Asiri et al., 2018).

Aplicaciones Científicas De Investigación

Crystal Structure and Hirshfeld Surface Analysis

Research has delved into the crystal structure and Hirshfeld surface analysis of compounds closely related to 4-chloro-N'-(3,4-dichlorobenzylidene)benzenesulfonohydrazide. These studies provide insights into how substituents affect structural parameters and the contributions of different types of contacts, such as H⋯H and O⋯H/H⋯O, to the Hirshfeld surface. The analysis offers valuable information for understanding the molecular interactions and properties of these compounds (Salian, Foro, & Gowda, 2018).

Sensor Development for Heavy Metal Ions

Another significant application is the development of sensors for detecting heavy metal ions, such as manganese (Mn2+), using derivatives of 4-chloro-N'-(3,4-dichlorobenzylidene)benzenesulfonohydrazide. These studies demonstrate the potential of these compounds in environmental monitoring, showcasing their sensitivity and selectivity towards specific heavy metals in various samples, including industrial effluents and water sources (Asiri, Hussain, Arshad, & Rahman, 2018).

Environmental Applications

Research into the environmental applications of chlorinated benzenes, which include compounds similar to 4-chloro-N'-(3,4-dichlorobenzylidene)benzenesulfonohydrazide, has focused on their transformation and impact. Studies have identified microbial processes capable of reductive dechlorination, highlighting the potential for bioremediation strategies to address pollution from chlorinated compounds (Adrian, Szewzyk, Wecke, & Görisch, 2000).

Propiedades

IUPAC Name |

4-chloro-N-[(E)-(3,4-dichlorophenyl)methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3N2O2S/c14-10-2-4-11(5-3-10)21(19,20)18-17-8-9-1-6-12(15)13(16)7-9/h1-8,18H/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECCQMWPHYOBBR-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)

![3-[(3-fluorophenoxy)methyl]-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5542031.png)

![ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5542032.png)

![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)

![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)

![3-[2-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5542081.png)